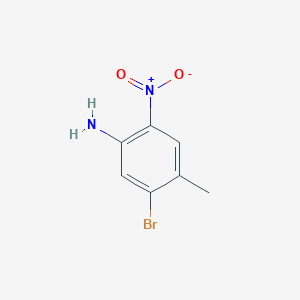

5-Bromo-4-methyl-2-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVXSOYABRHNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402221 | |

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-63-9 | |

| Record name | 5-bromo-4-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-nitroaniline (CAS No. 40371-63-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-2-nitroaniline is a strategically important substituted aniline that serves as a versatile building block in modern organic synthesis. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a directing amino group on a methylated benzene ring makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 40371-63-9 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][3] |

| Molecular Weight | 231.05 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES | NC1=CC(Br)=C(C)C=C1=O | [1] |

| InChI | InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | [3] |

| InChI Key | CEVXSOYABRHNEK-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. ChemicalBook is a resource that provides access to the ¹H NMR spectrum for this compound.[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and C-H and C=C vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will exhibit the molecular ion peak and fragmentation patterns characteristic of the molecule's structure. For instance, the mass spectrum of the related compound 2-bromo-5-nitroaniline is available through the NIST WebBook, which can serve as a reference.[6] Resources like ChemicalBook also indicate the availability of IR and MS data for this compound.[4]

Synthesis of this compound

While a specific peer-reviewed protocol for the synthesis of this compound was not found in the immediate search results, a general and plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations. A common approach involves the nitration of a substituted bromoaniline.

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

Detailed Protocol (Hypothetical):

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5°C in an ice bath.

-

Addition of Starting Material: Slowly add 4-bromo-3-methylaniline to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Filter the crude product, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point determination, comparing the obtained data with literature values.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials.[7]

Cross-Coupling Reactions

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, respectively.[8][9]

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.[10][11]

Illustrative Suzuki Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling with an amine. This is a key transformation for synthesizing substituted anilines and other nitrogen-containing compounds.[12]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, opening up further synthetic possibilities. This transformation is typically achieved using reducing agents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting diamine can be a precursor to various heterocyclic compounds.

Synthesis of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The ortho-positioning of the amino and nitro groups allows for cyclization reactions to form benzimidazoles and other fused ring systems.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[13]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. Its ability to undergo a variety of chemical transformations, including cross-coupling reactions and heterocycle formation, makes it an invaluable tool for medicinal chemists and drug discovery scientists. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and complex molecular architectures.

References

- New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- Wikipedia. (2023, October 29). Buchwald–Hartwig amination. In Wikipedia.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Wikipedia. (2023, October 15). Suzuki reaction. In Wikipedia.

- PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Mini-Reviews in Medicinal Chemistry, 22(1), 1-25.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(37), 26839-26843.

- Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (CN102321016A).

- LookChem. (n.d.). 5-broMo-2-Methyl-4-nitroaniline.

- ResearchGate. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-4-iodo-2-methylaniline. PubMed Central.

- Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

- Google Patents. (n.d.). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (CN110627655A).

- National Institute of Standards and Technology. (n.d.). 2-Bromo-5-nitroaniline. In NIST Chemistry WebBook.

Sources

- 1. This compound 97% | CAS: 40371-63-9 | AChemBlock [achemblock.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound(40371-63-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]

- 6. 2-Bromo-5-nitroaniline [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 5-Bromo-4-methyl-2-nitroaniline

Introduction

5-Bromo-4-methyl-2-nitroaniline is a substituted aromatic amine that serves as a versatile and crucial building block in organic synthesis. For researchers in medicinal chemistry and drug development, its polysubstituted benzene ring offers multiple reactive sites, enabling the construction of complex molecular architectures. The specific arrangement of the bromo, methyl, nitro, and amino functionalities dictates its reactivity, physicochemical properties, and ultimately, its utility in the synthesis of targeted pharmaceutical agents and fine chemicals.[1][2] This guide provides a comprehensive technical overview of its molecular structure, validated methods for its characterization, a representative synthetic workflow, and critical data on its properties and handling, tailored for the practicing scientist.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the bedrock of all subsequent research and development. These identifiers and properties are essential for literature searches, regulatory submissions, and predicting behavior in various chemical and biological systems.

Key Identifiers:

-

Chemical Name: this compound[2]

-

Synonyms: 5-bromo-4-methyl-2-nitro-aniline, Benzenamine, 5-bromo-4-methyl-2-nitro-[1]

Structural Descriptors:

-

SMILES: CC1=CC(=C(C=C1N)Br)[O-]

-

InChI: InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3[1]

-

InChIKey: CEVXSOYABRHNEK-UHFFFAOYSA-N[1]

The quantitative physical and chemical properties of a compound are critical for designing experiments, from synthesis and purification to formulation and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 231.05 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 141-143 °C | N/A |

| Purity (Typical) | ≥97% | [2] |

| XLogP3 (Computed) | 2.1 | [4] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [4] |

| Hydrogen Bond Acceptors | 3 (from -NO₂) | [4] |

Note: Melting point data is not consistently available in public databases and may vary based on purity. The value provided is from select commercial suppliers.

Section 2: Synthesis and Quality Control Workflow

The synthesis of polysubstituted anilines requires careful control of regioselectivity due to the directing effects of the existing functional groups. A logical and common approach to synthesizing this compound involves the electrophilic nitration of a pre-existing bromo-methyl-aniline.

Representative Synthesis Pathway: Nitration of 3-Bromo-4-methylaniline

The most direct synthetic route involves the nitration of 3-Bromo-4-methylaniline. The amino group is a strong ortho-, para- director. However, to avoid oxidation and achieve better regiocontrol, it is often protected as an acetanilide before nitration. The methyl group is a weak ortho-, para- director, while the bromine is also an ortho-, para- director. The cumulative directing effects and steric hindrance guide the incoming nitro group to the position ortho to the (protected) amino group and meta to the bromine.

The following diagram outlines the logical workflow from synthesis to a fully characterized and validated final product. This process is a self-validating system, ensuring the identity and purity of the compound at each critical stage.

Caption: Logical Workflow for Synthesis and Characterization.

Potential Impurities: A critical aspect of synthesis is the identification of potential impurities. These can include:

-

Unreacted starting material (3-Bromo-4-methylaniline).

-

Positional isomers formed during nitration.

-

By-products from over-nitration or side reactions.

A robust analytical method, such as the HPLC protocol described below, is essential to separate and quantify these impurities, ensuring the final product meets the required specifications for drug development.[5]

Section 3: Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques is required to unequivocally confirm the molecular structure of the synthesized compound. Each method provides a unique piece of the structural puzzle.

¹H NMR (Proton Nuclear Magnetic Resonance) ¹H NMR spectroscopy is used to determine the number of different types of protons and their connectivity. For this compound, dissolved in a suitable solvent like DMSO-d₆ or CDCl₃, the spectrum is expected to show:

-

Aromatic Protons: Two singlets in the aromatic region (typically δ 6.5-8.5 ppm). One proton is ortho to the nitro group and will be significantly downfield, while the other is ortho to the amino group.

-

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift can vary depending on solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.5 ppm, integrating to three protons.[6]

FTIR (Fourier-Transform Infrared) Spectroscopy FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for this molecule include:

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[7][8]

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

N-O Stretching (Nitro Group): Two strong, characteristic absorption bands, typically around 1500-1530 cm⁻¹ (asymmetric) and 1330-1360 cm⁻¹ (symmetric).[9][10]

-

C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: Found in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS) MS provides the exact molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure. Under electron ionization (EI), the key observations would be:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (231.05 g/mol ). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 230 and 232.[11][12]

-

Fragmentation: Common fragmentation pathways include the loss of the nitro group (-NO₂) or parts of it.

Section 4: Purity Determination: A Validated HPLC Protocol

For drug development and quantitative studies, confirming the purity of a compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[13][14]

Rationale for Method Design: A reverse-phase HPLC (RP-HPLC) method is the logical choice. The molecule has moderate polarity, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[5][15] The strong UV absorbance of the nitroaromatic chromophore allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).

Detailed Experimental Protocol for HPLC Analysis

-

Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase:

-

Solvent A: HPLC-grade Water with 0.1% Formic Acid (for improved peak shape).

-

Solvent B: HPLC-grade Acetonitrile (ACN).

-

-

Gradient Elution: A gradient is recommended to ensure separation from potential impurities with different polarities.

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 20% B (return to initial conditions)

-

20-25 min: 20% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined from a DAD scan.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (e.g., 50:50 ACN/Water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

System Suitability (Self-Validation): Before sample analysis, the system's performance must be verified. This is achieved by injecting a standard solution multiple times (e.g., n=5) and checking that the following parameters are met:

-

Tailing Factor: Should be between 0.9 and 1.5.

-

Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

-

Resolution: The main peak should be well-resolved from any impurity peaks.

Section 5: Crystallography and Solid-State Structure

The crystal packing in this class of compounds is typically dominated by a network of intermolecular interactions, including:

-

N-H···O Hydrogen Bonds: The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are strong acceptors. This interaction is often a primary driver of the supramolecular assembly.[16][18]

-

π–π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice.

-

Halogen Bonding (C-Br···O/N): The bromine atom can participate in weaker, directional interactions with electronegative atoms like oxygen or nitrogen, further influencing the crystal packing.[18]

The steric bulk of the methyl group and the electronic influence of all substituents play a delicate balancing act in determining the final, most stable crystal form (polymorph). Understanding these interactions is critical for controlling the solid-state properties of any active pharmaceutical ingredient derived from this intermediate.

Section 6: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety protocols.

Hazard Identification:

-

Based on data for similar nitroanilines, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[19]

-

May cause skin and eye irritation.

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Dust Control: Avoid generating dust. If handling a powder, use appropriate engineering controls or respiratory protection.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

References

- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

- SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- SpectraBase. (n.d.). N-(5-bromo-2-methoxybenzyl)-2-methyl-4-nitroaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Scribd. (n.d.). Nitroanilne TLC. Scribd. [Link]

- SpectraBase. (n.d.). 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

- PubMed. (2015). Crystal structure of 2-bromo-4,6-di-nitroaniline. PubMed. [Link]

- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. [Link]

- PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. PubChem. [Link]

- Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. [Link]

- The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]

- PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. PubChem. [Link]

- NIST WebBook. (n.d.). 2-Bromo-5-nitroaniline. NIST WebBook. [Link]

- NIST WebBook. (n.d.). m-Nitroaniline. NIST WebBook. [Link]

- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-2-nitroaniline single crystal.

- NIST WebBook. (n.d.). p-Nitroaniline. NIST WebBook. [Link]

- SpectraBase. (n.d.). 5-Methyl-2-nitro-aniline - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 97% | CAS: 40371-63-9 | AChemBlock [achemblock.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Methyl-2-nitroaniline(89-62-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. p-Nitroaniline [webbook.nist.gov]

- 10. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [chemicalbook.com]

- 11. 2-Bromo-5-nitroaniline [webbook.nist.gov]

- 12. m-Nitroaniline [webbook.nist.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Crystal structure of 2-bromo-4,6-di-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

A Comprehensive Technical Guide to 5-Bromo-4-methyl-2-nitroaniline: Properties, Synthesis, and Applications

Executive Summary

5-Bromo-4-methyl-2-nitroaniline is a substituted aromatic amine that serves as a pivotal intermediate in the fields of medicinal chemistry, dye manufacturing, and advanced materials science. Its trifunctional nature—possessing a nucleophilic amino group, an electrophilically activating nitro group, and a synthetically versatile bromine atom—renders it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and safety considerations. Furthermore, it outlines a robust, field-proven synthetic pathway, complete with mechanistic insights and detailed protocols. The document culminates in a discussion of its reactivity and diverse applications, particularly in drug discovery, supported by workflows for analytical characterization. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose structure is defined by an aniline core substituted with bromo, methyl, and nitro groups at specific positions.[1] These substituents dictate its chemical behavior and synthetic utility.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzenamine, 5-bromo-4-methyl-2-nitro- | [1] |

| CAS Number | 40371-63-9 | [2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2] |

| Molecular Weight | 231.05 g/mol | [2] |

| Canonical SMILES | CC1=C(C=C(N)C(=C1)Br)[O-] | [2] |

| InChI Key | CEVXSOYABRHNEK-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Source & Remarks |

| Physical State | Solid | [1] |

| Appearance | Data not consistently reported; typically a colored crystalline solid (e.g., yellow, orange). | Inferred from related nitroaniline compounds. |

| Purity | ≥97% (Commercially available) | [1][2] |

| Melting Point | Not available in public databases. | Requires experimental determination. |

| Boiling Point | Not available in public databases. | Expected to be high; likely decomposes upon heating. |

| Solubility | Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone). | Inferred from structure and properties of similar compounds.[3] |

Safety and Handling

Proper handling of this compound is critical due to its potential hazards. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard Classification

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Signal Word | Warning |

Data derived from classifications of structurally similar compounds; an official GHS classification was not found.

Self-Validating Handling Protocol: Adherence to a strict safety protocol is non-negotiable and serves as a self-validating system for risk mitigation.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Use nitrile or neoprene gloves and a flame-retardant lab coat. Ensure no skin is exposed.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is mandatory.

-

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. Avoid using water jets, which may spread the chemical.

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Synthesis and Purification: A Regioselective Approach

Causality Behind the Synthetic Strategy

-

Amine Protection: The primary amino group of an aniline is a strong activating group and is highly susceptible to oxidation under the harsh acidic conditions of nitration.[4] Furthermore, in strong acid, it protonates to form the anilinium ion (-NH₃⁺), which is a meta-director. To circumvent these issues, the amine is protected as an acetanilide. The resulting acetamido group is still an ortho, para-director but is less activating and prevents protonation, ensuring predictable regioselectivity.[5]

-

Order of Substitution: Introducing the bromine atom before nitration is strategic. Starting with 4-methylacetanilide, bromination will preferentially occur at the positions ortho to the powerful acetamido directing group. Subsequent nitration will then be directed to the position ortho to the acetamido group and meta to the bromo and methyl groups, leading to the desired substitution pattern.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to 5-Bromo-4-methyl-2-nitroaniline: Properties, Synthesis, and Applications

Foreword: The Strategic Value of Substituted Anilines

In the landscape of synthetic organic chemistry, the true value of a molecule often lies not in its final application, but in its potential as a versatile precursor. 5-Bromo-4-methyl-2-nitroaniline stands as a prime example of such a foundational building block. Its carefully arranged functional groups—an amine, a nitro group, a bromine atom, and a methyl group—on an aromatic scaffold provide a rich platform for complex molecular engineering. This guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide researchers, chemists, and drug development professionals with a practical understanding of its properties, a robust protocol for its synthesis, and a forward-looking perspective on its applications.

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound whose utility is dictated by its distinct chemical and physical properties.[1] Understanding these characteristics is the first step in harnessing its synthetic potential.

| Property | Value | Source(s) |

| CAS Number | 40371-63-9 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | NC1=CC(Br)=C(C)C=C1=O | [2] |

| InChI Key | CEVXSOYABRHNEK-UHFFFAOYSA-N | [1] |

| Solubility | While quantitative data is not widely published, related nitroanilines show solubility in organic solvents such as Dichloromethane, DMSO, Ethyl Acetate, and Methanol.[4] | N/A |

| Melting Point | Specific experimental data is not readily available in public literature. | N/A |

Structural Elucidation via Spectroscopy: The confirmation of this compound's structure is unequivocally achieved through spectroscopic analysis. While a full dataset is proprietary to individual laboratories, reference spectra are available for comparison.

-

¹H NMR: The proton NMR spectrum is a key identifier.[5] One would expect to see distinct signals in the aromatic region corresponding to the two non-equivalent aromatic protons, a singlet for the methyl group protons, and a broad signal for the amine (-NH₂) protons.

-

¹³C NMR: The carbon spectrum would reveal seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight, with the mass spectrum showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-H and C=C stretches of the aromatic ring.

Synthesis and Chemical Reactivity: A Strategic Approach

A direct, published synthesis for this compound is not commonly cited, which necessitates a rational design based on established principles of electrophilic aromatic substitution. The following proposed synthesis is structured to maximize yield and purity by carefully controlling the directing effects of the substituents.

Proposed Synthetic Pathway

The most logical precursor for this synthesis is 3-Bromo-4-methylaniline. The strategy involves protecting the highly activating amino group to control the subsequent nitration step, followed by deprotection.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Protection of the Amine: The amino group (-NH₂) is a powerful ortho-, para-director and activating group. Direct nitration of the starting material would be uncontrolled and would also lead to oxidation. Acetylation converts the amine to an acetamido group (-NHCOCH₃), which is still an ortho-, para-director but is less activating, allowing for a more controlled reaction.[6]

-

Regioselective Nitration: In the protected intermediate, the acetamido group directs ortho and para. The para position is blocked by the methyl group. Of the two ortho positions, the one adjacent to the methyl group is sterically hindered. The other ortho position (C2) is therefore the most electronically and sterically favored site for electrophilic attack by the nitronium ion (NO₂⁺), leading to the desired 2-nitro product.

-

Deprotection: Acid-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the primary amine to yield the final product.

Inherent Chemical Reactivity

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 97% | CAS: 40371-63-9 | AChemBlock [achemblock.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Methyl-4-Nitroaniline | 99-52-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound(40371-63-9) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Value of a Multifunctional Building Block

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-nitroaniline as a Synthesis Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a quintessential example of a highly versatile synthesis intermediate. Its value lies not in its own biological activity, but in the orthogonal reactivity of its three distinct functional groups: a bromo substituent, a primary aromatic amine, and a nitro group. This trifecta of functionalities allows for sequential, regioselective transformations, making it a powerful scaffold for building a diverse array of compounds, particularly in the realm of drug discovery where substituted anilines are foundational materials.[1] The specific arrangement of these groups on the aniline frame offers a unique combination of steric and electronic properties, enabling chemists to forge intricate pathways to novel active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the properties, synthesis, and core applications of this compound, with a focus on field-proven protocols and the mechanistic rationale behind its utility.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of an intermediate is the foundation of its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 40371-63-9 | [2][3][4][5][6][7] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |

| Molecular Weight | 231.05 g/mol | [2][4][8] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [2][3] |

| SMILES | NC1=CC(Br)=C(C)C=C1=O | [2][9] |

| InChI Key | CEVXSOYABRHNEK-UHFFFAOYSA-N | [3] |

Synthetic Strategy: Accessing the Intermediate

The synthesis of this compound typically begins with a commercially available, less complex precursor like 4-methyl-2-nitroaniline. The synthetic challenge lies in the regioselective introduction of the bromine atom. Direct bromination of 4-methyl-2-nitroaniline would likely lead to a mixture of products due to the activating effects of the amino and methyl groups. A more controlled approach involves a protection-functionalization-deprotection sequence to ensure the desired substitution pattern.

A representative, high-yield synthesis workflow is outlined below. The initial acetylation of the amine group moderates its activating effect and directs the subsequent bromination.

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 4-Methyl-2-nitroaniline

Step 1: Acetylation of 4-Methyl-2-nitroaniline

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-methyl-2-nitroaniline (1.0 eq) in acetic anhydride (3.0 eq).

-

Heat the mixture to 80-90 °C with stirring for 1-2 hours.[10] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring.

-

Collect the precipitated solid, N-(4-methyl-2-nitrophenyl)acetamide, by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Bromination

-

To a flask containing concentrated sulfuric acid, cautiously add the N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq) in portions, ensuring the temperature remains below 20 °C.

-

Once dissolution is complete, cool the mixture to 0-5 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate (N-(5-bromo-4-methyl-2-nitrophenyl)acetamide) by filtration, wash thoroughly with water until neutral, and dry.

Step 3: Hydrolysis (Deprotection)

-

Suspend the crude N-(5-bromo-4-methyl-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 15-20% HCl).[10]

-

Heat the mixture to reflux (approx. 90-100 °C) for 3-5 hours until TLC analysis indicates complete conversion.[10]

-

Cool the solution to room temperature and neutralize carefully with a base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~7-8.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Core Applications in Synthesis: A Hub for Complexity

The true power of this compound is realized in its application as a versatile intermediate. The differential reactivity of its functional groups allows for a programmed, multi-step synthetic sequence.

-

The Bromo Group (C-Br): This is the primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. Its reactivity is paramount for building the core scaffolds of many complex molecules.

-

The Nitro Group (NO₂): This electron-withdrawing group can be readily reduced to a primary amine, opening a new axis for functionalization. The resulting diamine is a key precursor to various heterocyclic systems.[11]

-

The Amino Group (NH₂): The existing primary amine can be used for acylation, alkylation, or as a nucleophile in condensation reactions.

This multi-functionality is particularly exploited in the synthesis of small molecule kinase inhibitors, which are central to modern oncology and immunology drug development.[12][13][14] The substituted aniline motif is a common feature in Type I and Type II kinase inhibitors, which target the ATP-binding pocket of kinases like EGFR, PDGFR, and VEGFR.[14][15][16]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromine-bearing sp² carbon of the aniline and an organoboron reagent.[17][18] This reaction is fundamental for introducing aryl or heteroaryl substituents, a key step in expanding the molecular framework. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, making the bromo group on this intermediate highly suitable for selective reaction.[18]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

-

In an oven-dried Schlenk flask or microwave vial, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[19]

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like XPhos (2-4 mol%).[19]

-

Seal the vessel, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF.[19]

-

Heat the reaction mixture to 80-120 °C with vigorous stirring for 2-18 hours, monitoring progress by LC-MS or TLC.[19]

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled biaryl product.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[20][21] This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diarylamines or N-aryl heterocycles.[22]

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precursor such as Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, XPhos, or BINAP).[23]

-

Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).[23]

-

Seal the vessel, evacuate, and backfill with inert gas.

-

Add the amine coupling partner (1.1-1.3 eq) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.[23]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.[23]

-

After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.[23]

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by silica gel chromatography.

Application 3: Nitro Group Reduction and Subsequent Cyclization

The reduction of the nitro group to an amine unmasks a new reactive site, transforming the molecule into a substituted benzene-1,2-diamine derivative. This is a critical step for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

Caption: A sequential pathway from the nitroaniline to a benzimidazole core.

Protocol: Nitro Reduction and Benzimidazole Formation

-

Reduction: Dissolve the starting nitroaniline (1.0 eq) in a solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas and a Pd/C catalyst.[14]

-

Heat the reaction (if using SnCl₂) or stir under H₂ atmosphere until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture and extract the diamine product. This intermediate can be unstable and is often used immediately.

-

Cyclization: Dissolve the crude diamine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

-

Add an aldehyde or carboxylic acid (1.0-1.1 eq).

-

Heat the mixture, often to reflux, to drive the condensation and cyclization reaction.

-

After cooling, the heterocyclic product can be isolated by precipitation or extraction and purified by recrystallization or chromatography.

Safety and Handling

As with any chemical intermediate, proper handling of this compound is essential. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.

| Hazard Class | Precautionary Statements |

| Acute Toxicity / Irritant | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[9][24] |

| Personal Protection | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[25] P261: Avoid breathing dust/fumes.[25] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[26] |

| First Aid (Skin) | IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing immediately.[26][27] |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure adequate ventilation.[25][27] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[9] Store in a cool, dry, well-ventilated place.[25][28] |

This safety information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[27]

Conclusion

This compound stands out as a strategically designed intermediate for advanced organic synthesis. Its pre-installed, orthogonally reactive functional groups provide a reliable and versatile platform for constructing complex molecular targets. The ability to perform selective cross-coupling reactions at the bromine site, followed by reduction and cyclization involving the nitro and amino groups, makes it an invaluable tool for medicinal chemists, particularly in the development of kinase inhibitors and other pharmacologically relevant heterocyclic systems. A thorough understanding of its reactivity and the associated protocols empowers researchers to leverage this building block to its full potential, accelerating the discovery and development of new chemical entities.

References

- PubChem. 5-Bromo-2-methyl-4-nitroaniline. [Link]

- MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

- Wikipedia.

- ACS GCI Pharmaceutical Roundtable.

- Chemistry LibreTexts.

- NIH National Library of Medicine. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]

- PubMed. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

- Organic-Reaction.com.

- Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

- PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound 97% | CAS: 40371-63-9 | AChemBlock [achemblock.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - [sigmaaldrich.com]

- 5. This compound | 40371-63-9 [sigmaaldrich.com]

- 6. This compound | 40371-63-9 [chemicalbook.com]

- 7. 40371-63-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. achmem.com [achmem.com]

- 10. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. fishersci.com [fishersci.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 26. fishersci.com [fishersci.com]

- 27. echemi.com [echemi.com]

- 28. assets.thermofisher.com [assets.thermofisher.com]

The Strategic Role of 5-Bromo-4-methyl-2-nitroaniline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry, the utility of a molecule is often defined by the strategic arrangement of its functional groups, which dictates its reactivity and potential as a scaffold for more complex structures. 5-Bromo-4-methyl-2-nitroaniline, a polysubstituted aniline derivative, stands out as a versatile building block, particularly in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and diverse applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Profile

This compound presents as a solid at room temperature, with its molecular structure conferring a unique set of properties that are pivotal to its synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 40371-63-9 | |

| Molecular Formula | C₇H₇BrN₂O₂ | |

| Molecular Weight | 231.05 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is fundamental for its identification and for monitoring the progress of reactions in which it is a reactant or product.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching of the primary amine, asymmetric and symmetric stretching of the nitro group, and C-H stretching of the aromatic ring and methyl group. The C-Br stretch would appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) will be observed.[3] The fragmentation pattern is likely to involve the loss of the nitro group, the bromine atom, and potentially the methyl group, providing further structural confirmation.[4]

Synthesis of this compound

The synthesis of this compound is most logically achieved through the electrophilic bromination of 4-methyl-2-nitroaniline. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of this reaction. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. In 4-methyl-2-nitroaniline, the position ortho to the amino group and meta to the nitro group (C5) is sterically accessible and electronically activated, making it the most likely site for bromination.

Experimental Protocol: Bromination of 4-Methyl-2-nitroaniline

This protocol is based on established methods for the regioselective bromination of anilines using N-bromosuccinimide (NBS).[5][6]

Objective: To synthesize this compound via electrophilic bromination of 4-methyl-2-nitroaniline.

Materials:

-

4-Methyl-2-nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-nitroaniline (1.0 equivalent) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine for the substitution reaction.[6]

-

Acetonitrile: An aprotic solvent like acetonitrile is used to dissolve the reactants and facilitate the reaction without interfering with the electrophilic substitution mechanism.

-

Low Temperature (0 °C): The reaction is carried out at a low temperature to control the reactivity of the system, minimize the formation of side products, and enhance the regioselectivity of the bromination.

-

Quenching with Sodium Thiosulfate: Sodium thiosulfate is used to neutralize any unreacted NBS and bromine, ensuring a safe work-up procedure.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the nitro group, the amino group, and the bromo substituent. This trifecta of reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a plethora of synthetic possibilities. This reaction converts this compound into 5-bromo-4-methyl-1,2-phenylenediamine, a key precursor for the synthesis of heterocyclic compounds.

Common Reduction Methods:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. It is a clean and efficient method, often providing high yields.

-

Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in HCl is a particularly common reagent for this transformation.

Reactions of the Amino Group: Diazotization and Sandmeyer Reaction

Once the nitro group is reduced to an amino group, the resulting diamine can undergo further reactions. The newly formed amino group at the 2-position, along with the original amino group, can be utilized in various ways. For instance, the original amino group can be selectively protected, allowing the other to be transformed.

A key reaction of aromatic primary amines is diazotization, followed by a Sandmeyer reaction. This two-step process allows for the replacement of the amino group with a wide variety of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups. This provides a powerful tool for further functionalization of the aromatic ring.

Cross-Coupling Reactions of the Bromo Substituent

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

The ability to perform these cross-coupling reactions makes this compound a valuable precursor for the synthesis of complex molecules with diverse functionalities.

Application in the Synthesis of Benzimidazoles

One of the most significant applications of this compound is in the synthesis of benzimidazoles. Following the reduction of the nitro group to form 5-bromo-4-methyl-1,2-phenylenediamine, this diamine can be condensed with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole ring system.[7][8]

Benzimidazoles are a privileged scaffold in medicinal chemistry, with many compounds containing this core exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[9][10] The bromine atom on the benzimidazole ring, originating from the starting material, can then be further functionalized using the cross-coupling reactions described above, allowing for the rapid generation of libraries of potential drug candidates.

Experimental Protocol: Synthesis of a 2-Substituted 6-Bromo-5-methylbenzimidazole

Objective: To synthesize a 2-substituted 6-bromo-5-methylbenzimidazole from 5-bromo-4-methyl-1,2-phenylenediamine and an aldehyde.

Materials:

-

5-bromo-4-methyl-1,2-phenylenediamine (synthesized from this compound)

-

An appropriate aldehyde (1.0 equivalent)

-

Ethanol (or other suitable solvent)

-

Ammonium chloride (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-4-methyl-1,2-phenylenediamine and the aldehyde in ethanol.

-

Add a catalytic amount of ammonium chloride.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted 6-bromo-5-methylbenzimidazole.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in organic chemistry. Its unique combination of a reducible nitro group, a reactive amino group, and a versatile bromo substituent provides chemists with a powerful tool for the synthesis of a wide array of complex molecules. The ability to selectively manipulate each of these functional groups allows for the construction of diverse molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for unlocking its full potential in innovative research and development endeavors.

References

- NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica.

- A green synthesis of benzimidazoles. Indian Journal of Chemistry.

- Bromination - Common Conditions. Common Organic Chemistry.

- 5-Bromo-2-methyl-4-nitroaniline. PubChem.

- A Practical Procedure for Regioselective Bromin

- Solved 2. Assign the IR and 'H NMR spectra of p-nitroaniline. Chegg.com.

- Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. Bio-Science Execution and Language Processing.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules.

- Recent achievements in the synthesis of benzimidazole deriv

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.

- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia.

- Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- [FREE] The reaction of N-bromosuccinimide with 4-methyl-3-nitroanisole yields a single product in 95% yield. Brainly.

- Selective Reagent Ion Mass Spectrometric Investig

- Mass spectrum of 4-nitroaniline. ResearchGate.

- A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Google Patents.

- Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples. University of Arizona.

- Publications & Patents. MedChemica.

- Pharmaceutical formulations and uses thereof. PubChem.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

Sources

- 1. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 3. asdlib.org [asdlib.org]

- 4. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 7. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bepls.com [bepls.com]

- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

An In-depth Technical Guide to 5-Bromo-4-methyl-2-nitroaniline and Its Structural Analogs: Synthesis, Characterization, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-nitroaniline and its structural analogs, a class of substituted nitroaromatic compounds with significant potential in medicinal chemistry and materials science. This document delves into the synthetic strategies for accessing these molecules, their physicochemical properties, and a prospective analysis of their biological activities. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in drug discovery and related fields. The narrative emphasizes the causal relationships behind experimental choices and establishes a framework for understanding the structure-activity relationships (SAR) within this chemical scaffold.

Introduction: The Significance of the Bromo-Methyl-Nitroaniline Scaffold

Substituted nitroanilines are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of dyes, pharmaceuticals, and agrochemicals.[1][2] The introduction of a bromine atom and a methyl group onto the nitroaniline core, as in this compound, creates a unique electronic and steric profile. The interplay of the electron-withdrawing nitro group, the electron-donating amino and methyl groups, and the lipophilic bromine atom suggests a rich potential for these molecules to interact with biological targets.[3] Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often mediated by the bioreduction of the nitro group.[4][5] Furthermore, the presence of a bromine atom can enhance the therapeutic efficacy of bioactive compounds.[6][7]

This guide will explore the synthesis of this compound and its key positional isomers, providing a rationale for the chosen synthetic routes. Furthermore, it will lay out a roadmap for the biological evaluation of these compounds, offering detailed protocols for assessing their potential as anticancer and antimicrobial agents.

Synthetic Strategies and Methodologies

The synthesis of substituted bromo-methyl-nitroanilines can be approached through two primary retrosynthetic disconnections: electrophilic bromination of a methyl-nitroaniline precursor or nitration of a bromo-methylaniline precursor. The choice of strategy is often dictated by the commercial availability of starting materials and the desired regioselectivity.

Proposed Synthesis of this compound

A logical and efficient route to this compound is the regioselective bromination of the readily available 4-methyl-2-nitroaniline. The directing effects of the amino and methyl groups (ortho-, para-directing) and the nitro group (meta-directing) favor bromination at the C5 position.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol is adapted from established procedures for the bromination of substituted anilines.[1][2] Acetic acid serves as a polar protic solvent that can facilitate the polarization of bromine, enhancing its electrophilicity.

-

Step-by-Step Procedure:

-

In a well-ventilated fume hood, dissolve 4-methyl-2-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol or a suitable solvent system to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Synthesis of Structural Analogs

The synthesis of positional isomers allows for a systematic investigation of structure-activity relationships. Key analogs of interest include:

-

4-Bromo-2-methyl-6-nitroaniline: Synthesized via nitration of 4-bromo-2-methylaniline.

-

2-Bromo-4-methyl-5-nitroaniline: Prepared through the nitration of 2-bromo-4-methylaniline.

The general synthetic workflow for these analogs is depicted below:

Caption: General synthetic workflows for bromo-methyl-nitroaniline analogs.

Physicochemical Properties and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Melting Point: As an indicator of purity.

Table 1: Physicochemical Properties of this compound and its Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted LogP |

| This compound | C₇H₇BrN₂O₂ | 231.05 | 40371-63-9 | 2.1[8] |

| 4-Bromo-2-methyl-6-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | 77811-44-0 | 2.1 |

| 4-Bromo-2-methyl-5-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | 71785-48-3 | 2.1[9] |

| 2-Bromo-4-methyl-5-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | N/A | 2.1 |

Prospective Biological Evaluation

The structural features of bromo-methyl-nitroanilines suggest potential for biological activity, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Rationale: Nitroaromatic compounds can undergo enzymatic reduction in hypoxic tumor environments to form cytotoxic radical species that damage DNA and other cellular macromolecules.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

96-well microplates

-

-

Step-by-Step Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values.

-

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) Insights

While specific biological data for the this compound scaffold is not yet extensively documented, we can extrapolate potential SAR from related compound classes.

-

Role of the Nitro Group: The position and electronic environment of the nitro group are critical for its bioreduction and subsequent biological activity.

-

Influence of the Bromine Atom: The position of the bromine atom can affect the molecule's lipophilicity, which influences cell membrane permeability and target binding.

-

Impact of the Methyl Group: The methyl group can influence the electronic properties of the aromatic ring and introduce steric effects that may modulate target interaction.

A systematic study of the synthesized isomers will be crucial to elucidate the precise SAR for this class of compounds.

Conclusion and Future Directions

This compound and its structural analogs represent a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation. Future research should focus on the systematic synthesis and screening of a diverse library of these compounds to establish a robust structure-activity relationship. Further mechanistic studies will be essential to elucidate their mode of action and to optimize their therapeutic potential.

References

- Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.

- BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.

- Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.

- ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.

- Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

- Cornell, H., Nguyen, T., Nicoletti, G., Jackson, N., & Hügel, H. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 4(3), 380-389.

- Reddy, K. S., Kumar, Y. N., & Kumar, C. G. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 4(106), 61571-61576.